![molecular formula C8H15NO2 B3025542 N-(1,1-Dimethyl-3-oxobutyl)acetamide CAS No. 40652-47-9](/img/structure/B3025542.png)
N-(1,1-Dimethyl-3-oxobutyl)acetamide
Overview
Description
“N-(1,1-Dimethyl-3-oxobutyl)acetamide”, also known as “Diacetone Acrylamide”, is a highly reactive vinyl monomer . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 . It is used in the synthesis of copolymers .
Synthesis Analysis
The synthesis of N-(1,1-Dimethyl-3-oxobutyl)acetamide involves the copolymerization of N-(1,1-dimethyl-3-oxobutyl)acrylamide (DOBA) and Methyl methacrylate (MMA) in dimethylformamide using benzoyl peroxide as the initiator at 70 °C .Molecular Structure Analysis
The molecular structure of N-(1,1-Dimethyl-3-oxobutyl)acetamide consists of a carbonyl group (C=O), a nitrogen atom (N), and two methyl groups (CH3) attached to the same carbon atom . The structure also includes an acetyl group (O=CCH3) and a gem-dimethyl group .Chemical Reactions Analysis
The chemical reactions involving N-(1,1-Dimethyl-3-oxobutyl)acetamide primarily include its copolymerization with other monomers such as Methyl methacrylate (MMA) to form copolymers .Physical And Chemical Properties Analysis
N-(1,1-Dimethyl-3-oxobutyl)acetamide is a solid substance . Its SMILES string representation is O=C©NC©©CC©=O .Scientific Research Applications
High-Temperature Stability in Nanocomposites
A fluoroalkyl end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer/silica gel nanocomposite was found to exhibit no weight loss even at 800 °C, equal to the original silica gel . This suggests that the evolved gaseous products should be encapsulated quantitatively into nanometer-size-controlled silica matrices .
Temperature-Responsive Hydrogels
N-(1,1-Dimethyl-3-oxobutyl)acrylamide is used in the synthesis of temperature-responsive interpenetrating polymer network (IPN) hydrogels . These hydrogels display a controllable equilibrium swelling/deswelling behavior and possess remarkable thermosensitivity .
Cost-Effective Temperature-Responsive Hydrogels
The temperature-responsive polymers based on acrylamide (AM)/N-(1,1-dimethyl-3-oxobutyl)-acrylamide (DAAM), as a component of hydrogel, can effectively reduce the cost of temperature-responsive hydrogels .
Slow-Releasing Performance
The temperature-responsive IPN hydrogels with N-(1,1-Dimethyl-3-oxobutyl)acrylamide show slow-releasing performance, which could be promising for potential applications such as environmental catalysis, water treatment, and agriculture .
Synthesis of Novel Materials
N-(1,1-Dimethyl-3-oxobutyl)acrylamide is used in the synthesis of novel materials with unique properties. For example, it is used in the synthesis of a fluoroalkyl end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer .
Thermal Stability
N-(1,1-Dimethyl-3-oxobutyl)acrylamide exhibits excellent thermal stability, making it suitable for applications that require high-temperature resistance .
Future Directions
properties
IUPAC Name |
N-(2-methyl-4-oxopentan-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)5-8(3,4)9-7(2)11/h5H2,1-4H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZBLCRDWZGXAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453751 | |
Record name | N-(1,1-Dimethyl-3-oxobutyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dimethyl-3-oxobutyl)acetamide | |
CAS RN |
40652-47-9 | |
Record name | N-(1,1-Dimethyl-3-oxobutyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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